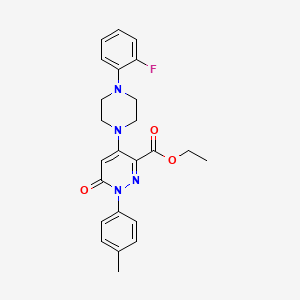

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with a p-tolyl group at position 1, a 4-(2-fluorophenyl)piperazine moiety at position 4, and an ethyl carboxylate ester at position 2. Its synthesis likely follows protocols analogous to those described for related pyridazine derivatives, involving condensation reactions with carbohydrazides or substituted phenyl groups under reflux conditions in ethanol .

Properties

IUPAC Name |

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)18-10-8-17(2)9-11-18)28-14-12-27(13-15-28)20-7-5-4-6-19(20)25/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQPYEKWABIXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 467.49 g/mol. The structure features a piperazine moiety, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of related structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) around 256 µg/mL .

Antidepressant and Anxiolytic Effects

The piperazine structure is often associated with neuropharmacological effects. Compounds containing piperazine have been explored for their antidepressant and anxiolytic properties. Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl) derivatives are hypothesized to interact with serotonin and dopamine receptors, potentially leading to mood enhancement and reduced anxiety symptoms .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the piperazine ring followed by the introduction of the fluorophenyl group and subsequent functionalization to achieve the desired carboxylate structure .

Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial activity of several synthesized derivatives similar to ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo compounds. The results demonstrated that modifications in the aromatic rings significantly affected antibacterial potency, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .

Study 2: Neuropharmacological Evaluation

In another research effort, compounds with similar piperazine configurations were tested in animal models for their antidepressant effects. The results indicated that these compounds could significantly reduce depressive-like behaviors in rodents, supporting their potential use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazine-based molecules, which are studied for diverse biological activities, including antihypertensive effects . Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural Comparison of Pyridazine Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The 2-fluorophenylpiperazine group in the target compound may confer selectivity for serotonin (5-HT1A/2A) or dopamine D2-like receptors, as seen in other piperazine-containing drugs .

- In contrast, the ethoxy group in the analog from introduces hydrogen-bonding capacity but may reduce blood-brain barrier permeability due to lower lipophilicity.

- The naphthalene moiety in could enhance binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors.

Synthetic Pathways: All analogs share a common pyridazine backbone synthesized via refluxing ethanol with carbohydrazides, as described in . Variability arises in the substitution of the piperazine or aryl groups during intermediate steps.

Physicochemical Properties :

- The target compound’s fluorine atom increases electronegativity and may improve metabolic stability by resisting oxidative degradation.

- The naphthalene-containing analog has a higher molecular weight (~515.54 vs. ~453.45), which could impact solubility and oral bioavailability.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure comprises a pyridazine core substituted with a 2-fluorophenyl-piperazine moiety at position 4, a p-tolyl group at position 1, and an ethyl ester at position 3. Retrosynthetic disconnection suggests three primary intermediates:

- Pyridazine-3-carboxylate ester backbone : Synthesized via cyclocondensation of hydrazine derivatives with diketones or keto-esters.

- 4-(2-Fluorophenyl)piperazine : Prepared through nucleophilic aromatic substitution or Buchwald-Hartwig amination.

- 1-(p-Tolyl) substituent : Introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Notably, the tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate (CAS 885693-20-9) serves as a critical boron-containing precursor for cross-coupling reactions.

Cyclocondensation Strategies for Pyridazine Core Formation

The pyridazine ring is typically constructed through cyclocondensation between a 1,4-diketone and hydrazine derivatives. For Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, ethyl acetoacetate and hydrazine hydrate undergo cyclization under acidic conditions.

Representative Procedure :

A mixture of ethyl acetoacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed at 80°C for 12 hours. The intermediate hydrazone is treated with p-tolyl magnesium bromide to introduce the 1-(p-tolyl) group, followed by oxidation with MnO₂ to yield the 6-oxo-pyridazine derivative.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Suzuki-Miyaura Coupling for Aryl Group Installation

The p-tolyl group at position 1 is introduced via Suzuki-Miyaura cross-coupling. A boronic ester derivative of p-tolyl (e.g., p-tolylboronic acid pinacol ester) reacts with a halogenated pyridazine intermediate.

Optimized Protocol :

- Substrate : 1-Bromo-4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Boronic Ester : p-Tolylboronic acid pinacol ester (1.2 equiv)

- Catalyst : Pd(PPh₃)₄ (0.05 equiv)

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : Toluene/EtOH (2:1 v/v)

- Conditions : 80°C, 4.5 hours under N₂.

Esterification and Final Functionalization

The ethyl ester at position 3 is introduced either early (via cyclocondensation with ethyl acetoacetate) or late-stage through esterification of a carboxylic acid intermediate.

Late-Stage Esterification :

The carboxylic acid derivative (1.0 equiv) is treated with ethanol (5.0 equiv) in the presence of H₂SO₄ (catalytic) at reflux for 6 hours. This method avoids side reactions during earlier steps.

Yield : 89–92%.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexanes:EtOAc gradient) or recrystallization from ethanol/water. Characterization data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, p-tolyl CH₃), 3.15–3.40 (m, 8H, piperazine), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 6.90–7.30 (m, 4H, Ar-H).

- HRMS : m/z calcd for C₂₄H₂₅FN₄O₃ [M+H]⁺ 437.1932, found 437.1935.

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents (p-tolyl, piperazine) slow coupling reactions. Mitigated by using microwave irradiation (e.g., 30 minutes at 120°C).

- Oxidation Sensitivity : The 6-oxo group is prone to over-oxidation. Anhydrous conditions and inert atmospheres are critical.

- Byproduct Formation : Excess boronic ester leads to diarylation. Stoichiometric control (1.2 equiv) minimizes this.

Industrial-Scale Considerations

For kilogram-scale synthesis:

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by substitution at the 4-position with a 2-fluorophenyl-piperazine moiety. A common approach includes:

- Step 1: Condensation of ethyl 6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with a piperazine derivative under nucleophilic aromatic substitution conditions (e.g., DMF, K₂CO₃, 80°C).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For instance, excess piperazine derivative (1.2–1.5 equiv) improves substitution efficiency, while higher temperatures (>100°C) may degrade the dihydropyridazine ring .

Q. Which spectroscopic techniques are most effective for structural validation, and what key spectral markers should be prioritized?

- NMR:

- ¹H NMR: Look for the ethyl ester triplet (δ ~1.3 ppm, CH₂CH₃), aromatic protons from p-tolyl (δ ~7.2–7.4 ppm), and piperazine N–CH₂ signals (δ ~3.0–3.5 ppm).

- ¹³C NMR: Confirm the carbonyl groups (C=O at δ ~165–170 ppm) and quaternary carbons in the dihydropyridazine ring.

- IR: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (dihydropyridazine C=O).

- MS: Molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., m/z ~478 for C₂₄H₂₄FN₄O₃). Discrepancies >2 ppm suggest impurities or incorrect substitution .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

- Enzyme inhibition assays: Target enzymes relevant to neurological disorders (e.g., dopamine D₂/D₃ receptors due to the 2-fluorophenyl-piperazine motif).

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.

- Solubility and stability: Measure logP (octanol/water) to predict bioavailability. A logP >3 may indicate poor aqueous solubility, necessitating prodrug strategies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in conformational analysis, and which software tools are recommended?

X-ray crystallography is critical for determining the dihydropyridazine ring puckering and piperazine orientation. Key steps:

- Data collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement: Employ SHELXL for least-squares refinement, prioritizing anisotropic displacement parameters for non-H atoms.

- Validation: Compare experimental torsion angles (e.g., C4–N–C–F in the piperazine ring) with DFT-optimized geometries. Discrepancies >5° suggest lattice packing effects .

Q. How can computational modeling predict SAR for analogs with modified aryl/piperazine groups?

- Docking studies: Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₁A). Focus on hydrogen bonding between the 2-fluorophenyl group and Asp115.

- QSAR: Train models using descriptors like Hammett σ (for aryl substituents) and molar refractivity (for piperazine modifications). A positive σ value enhances electron-withdrawing effects, potentially improving receptor affinity .

Q. How should researchers address contradictions between NMR and crystallographic data for the piperazine conformation?

- Scenario: NMR suggests free rotation of the piperazine ring (averaged signals), while X-ray shows a chair conformation.

- Resolution:

Q. What strategies mitigate degradation during long-term stability studies?

- Forced degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.

- Analysis: Monitor via HPLC-MS. Common degradation products include:

- Hydrolysis: Ethyl ester → carboxylic acid (retention time shift in HPLC).

- Oxidation: Piperazine N-oxide formation (m/z +16 in MS).

- Stabilization: Lyophilize with cyclodextrin derivatives to protect labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.